2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine
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Overview
Description
2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine is a synthetic organic compound that features a morpholine ring, a piperidine ring, and a chlorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions to attach the chlorophenyl group to the piperidine ring.
Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperidine and morpholine rings, often using reagents like coupling agents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]pyrrolidine
- 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine lies in its specific structural features, which may confer unique pharmacological properties compared to similar compounds. The presence of the morpholine ring, for example, might influence its interaction with biological targets differently than a pyrrolidine or piperazine ring.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-9-21-10-7-16(8-11-21)19(23)22-12-13-24-18(14-22)15-3-5-17(20)6-4-15/h1,3-6,16,18H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSPFCRGBCFXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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